molecular formula C15H16N2O3S2 B10955150 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiophene-2-sulfonamide

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiophene-2-sulfonamide

Cat. No.: B10955150
M. Wt: 336.4 g/mol
InChI Key: KDHURHQXTBQYSS-UHFFFAOYSA-N
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Description

N-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-2-THIOPHENESULFONAMIDE is a compound that belongs to the class of organic compounds known as indoles. Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-2-THIOPHENESULFONAMIDE typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole cyclization, where a phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Attachment of the Ethyl Chain: The ethyl chain is introduced through alkylation reactions, often using ethyl halides.

    Sulfonamide Formation: The final step involves the reaction of the indole derivative with a sulfonyl chloride to form the sulfonamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using the above-mentioned steps, with optimization for yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-2-THIOPHENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced forms of the compound, potentially affecting the sulfonamide group.

    Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

N-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-2-THIOPHENESULFONAMIDE has various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and microbial infections.

    Industry: Used in the development of new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-2-THIOPHENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways would depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxytryptamine: Another indole derivative with a methoxy group, used in various biological studies.

Uniqueness

N-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-2-THIOPHENESULFONAMIDE is unique due to its sulfonamide group, which imparts distinct chemical and biological properties compared to other indole derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C15H16N2O3S2

Molecular Weight

336.4 g/mol

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiophene-2-sulfonamide

InChI

InChI=1S/C15H16N2O3S2/c1-20-12-4-5-14-13(9-12)11(10-16-14)6-7-17-22(18,19)15-3-2-8-21-15/h2-5,8-10,16-17H,6-7H2,1H3

InChI Key

KDHURHQXTBQYSS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNS(=O)(=O)C3=CC=CS3

Origin of Product

United States

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